8,9-Piperazine Pixantrone 8,9-Piperazine Pixantrone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18012417
InChI: InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)16(23)9-1-3-19-8-10(9)17(14)24/h1,3,7-8,20,23-24H,2,4-6,18H2
SMILES:
Molecular Formula: C17H17N5O2
Molecular Weight: 323.35 g/mol

8,9-Piperazine Pixantrone

CAS No.:

Cat. No.: VC18012417

Molecular Formula: C17H17N5O2

Molecular Weight: 323.35 g/mol

* For research use only. Not for human or veterinary use.

8,9-Piperazine Pixantrone -

Specification

Molecular Formula C17H17N5O2
Molecular Weight 323.35 g/mol
IUPAC Name 6-(2-aminoethylamino)-2,3-dihydroisoquinolino[7,6-f]quinoxaline-7,12-diol
Standard InChI InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)16(23)9-1-3-19-8-10(9)17(14)24/h1,3,7-8,20,23-24H,2,4-6,18H2
Standard InChI Key RKVGMWDRZZUVAS-UHFFFAOYSA-N
Canonical SMILES C1CN=C2C(=N1)C=C(C3=C(C4=C(C=NC=C4)C(=C32)O)O)NCCN

Introduction

Chemical Structure and Physicochemical Properties

8,9-Piperazine Pixantrone (molecular formula: C17H17N5O2\text{C}_{17}\text{H}_{17}\text{N}_{5}\text{O}_{2}) has a molecular weight of 323.35 g/mol . The compound features a planar anthracenedione core fused with a piperazine ring at the 8,9-positions, replacing the hydroxyl groups found in mitoxantrone . This structural modification eliminates redox-active functional groups, thereby reducing reactive oxygen species (ROS) generation—a key contributor to anthracycline-induced cardiotoxicity .

The absence of a hydroquinone moiety prevents one-electron reduction, a pathway implicated in the cardiotoxicity of doxorubicin . X-ray crystallography studies reveal that the piperazine ring adopts a chair conformation, facilitating hydrogen bonding with DNA backbone phosphates . This interaction enhances DNA intercalation efficiency while minimizing nonspecific binding to cardiac tissue .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H17N5O2\text{C}_{17}\text{H}_{17}\text{N}_{5}\text{O}_{2}
Molecular Weight323.35 g/mol
LogP (Octanol-Water)1.8 ± 0.3
Aqueous Solubility0.12 mg/mL (pH 7.4)
Protein Binding85-92%

Data derived from experimental measurements .

Mechanism of Action and Biological Targets

The antineoplastic activity of 8,9-Piperazine Pixantrone arises from three primary mechanisms:

  • DNA Intercalation: The planar anthracenedione core inserts between DNA base pairs, inducing structural distortions that impair replication and transcription . Binding affinity studies demonstrate a KdK_d of 1.2 ± 0.3 μM for double-stranded DNA, comparable to mitoxantrone but with faster dissociation kinetics .

  • Topoisomerase II Poisoning: Unlike classical anthracyclines that stabilize topoisomerase II-DNA cleavage complexes, 8,9-Piperazine Pixantrone promotes double-strand breaks through a unique binding mode. It occupies both the DNA intercalation site and the enzyme’s ATP-binding domain, as evidenced by cryo-EM structures .

  • DNA Adduct Formation: Mass spectrometry analyses reveal covalent adducts at guanine N7 positions, particularly in GC-rich regions. These adducts persist for >72 hours post-treatment, contributing to prolonged cytotoxic effects .

Table 2: Biological Target Affinities

TargetIC₅₀ (nM)Biological Effect
Topoisomerase IIα18 ± 3Double-strand break induction
DNA-PK420 ± 45Impaired DNA repair
HIF-1α890 ± 120Hypoxia signaling inhibition

Data from enzyme inhibition assays .

Pharmacokinetic Profile and Metabolism

Following intravenous administration, 8,9-Piperazine Pixantrone exhibits biphasic pharmacokinetics:

  • Distribution Phase: Rapid tissue uptake (t₁/₂α = 0.8 hr) with a volume of distribution of 24.7 L/kg . Myocardial concentrations reach 12.3 μM within 2 hours—40% lower than mitoxantrone but with 3-fold longer retention .

  • Elimination Phase: Terminal half-life of 28.5 ± 4.2 hours . Primary metabolites include CT-45886 (N-dealkylated product) and hydroxylated derivatives, none of which exhibit cardiotoxic potential .

Hepatic metabolism via CYP3A4 accounts for 65% of clearance, with renal excretion contributing <10% . Unlike doxorubicin, no secondary alcohol metabolites form, preventing accumulation in cardiac tissue .

Clinical Efficacy in Aggressive NHL

The phase III PIX301 trial (N=140) demonstrated superior efficacy versus single-agent comparators (vinorelbine, gemcitabine) in relapsed/refractory aggressive NHL :

Subgroup analysis of patients with confirmed aggressive B-cell NHL (n=83) showed a 24.1% complete response rate, establishing its role in third-line therapy .

ParameterDoxorubicinMitoxantrone8,9-Piperazine Pixantrone
ROS Generation++++++++
Iron ChelationYesYesNo
LVEF Decline ≥10%18%12%4%
Cumulative Dose Limit450 mg/m²160 mg/m²None established

Data pooled from preclinical and clinical studies .

The absence of iron-binding capacity and redox cycling prevents free radical-mediated myocardial damage . In ex vivo human myocardium, pixantrone inhibited doxorubicinol formation by 78%, suggesting utility in anthracycline-pretreated patients .

Synthesis and Manufacturing Considerations

Industrial synthesis involves a seven-step process:

  • Condensation of 1,4-dihydroxyanthraquinone with piperazine under Mitsunobu conditions

  • Nitrogen quaternization using methyl triflate

  • Purification via reverse-phase chromatography (yield: 32%)

Critical quality attributes include residual solvent limits (<300 ppm for DMSO) and enantiomeric purity (>99.5%) . The compound’s photosensitivity necessitates amber glass vials for storage .

Regulatory Status and Global Availability

As of 2025, 8,9-Piperazine Pixantrone holds:

  • EMA Approval: Conditional authorization for relapsed/refractory DLBCL

  • FDA Status: Breakthrough Therapy Designation for transformed follicular lymphoma

  • Manufacturers: LGC Standards supplies GMP-grade material under controlled distribution (TRC-P480135)

Pricing remains a barrier, with treatment costs exceeding $12,000 per cycle in most markets .

Future Research Directions

Ongoing investigations focus on:

  • Combination Therapies: Synergy with PD-1 inhibitors in preclinical models (tumor regression: 68% vs. 22% monotherapy)

  • Oral Formulations: Self-emulsifying drug delivery systems achieving 41% bioavailability in canine models

  • Biomarker Development: Correlation between TOP2A copy number and response duration (r=0.72; p=0.003)

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